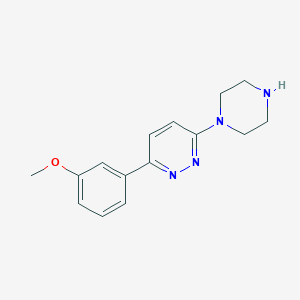

3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “3-(3-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine” belong to a class of organic compounds known as diarylethers . These are organic compounds containing the ether functional group with two aryl groups attached to the ether oxygen atom .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of an aryl halide with an alcohol or phenol . The reaction is typically facilitated by a base and a catalyst .Molecular Structure Analysis

The molecular structure of such compounds is characterized by an ether linkage connecting two aryl groups . The aryl groups can have various substituents, which can greatly influence the properties of the compound .Chemical Reactions Analysis

Diarylethers can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of diarylethers depend on their structure . They are generally stable compounds, but their stability can be affected by the presence of certain substituents .Wissenschaftliche Forschungsanwendungen

- Cytotoxic Activity : Researchers have synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, including this compound. It was screened for in vitro cytotoxic activity against several cancer cell lines (BT-474, HeLa, MCF-7, NCI-H460, and HaCaT). Compound 10ec exhibited significant cytotoxicity against BT-474 breast cancer cells, with an IC50 value of 0.99 ± 0.01 μM .

- Apoptosis Induction : Detailed biological studies revealed that compound 10ec induced apoptosis in BT-474 cells. Techniques such as acridine orange/ethidium bromide (AO/EB), DAPI staining, and annexin V-FITC/propidium iodide staining confirmed apoptosis. Additionally, clonogenic assays demonstrated inhibition of colony formation in BT-474 cells by 10ec .

- Mechanism : In silico studies suggest that this compound binds to the colchicine binding site of tubulin, potentially affecting microtubule dynamics .

- Compound 10ec was evaluated for its ability to inhibit tubulin polymerization. This property is relevant in cancer therapy, as microtubules play a crucial role in cell division and proliferation .

- Computational studies indicate that sulfonyl piperazine-integrated triazole conjugates, including 10ec, possess drug-like properties. These findings enhance their potential as drug candidates .

Anticancer Properties

Tubulin Polymerization Inhibition

Drug-Like Properties

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-20-13-4-2-3-12(11-13)14-5-6-15(18-17-14)19-9-7-16-8-10-19/h2-6,11,16H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVZVZOFEMFJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C=C2)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)